molecular formula C20H19NO2 B5865710 2-(2,5-dimethylphenoxy)-N-2-naphthylacetamide

2-(2,5-dimethylphenoxy)-N-2-naphthylacetamide

Cat. No. B5865710
M. Wt: 305.4 g/mol
InChI Key: FGDAATIGEKLDSL-UHFFFAOYSA-N
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Description

2-(2,5-dimethylphenoxy)-N-2-naphthylacetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DPA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to exhibit potent anti-inflammatory and analgesic effects.

Scientific Research Applications

DPA has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, DPA has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. DPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In neuroscience, DPA has been shown to modulate the activity of the endocannabinoid system, which plays a crucial role in regulating pain, mood, and appetite. DPA has been shown to exhibit analgesic effects in animal models of neuropathic pain and has also been shown to reduce anxiety-like behaviors in mice.
In immunology, DPA has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. DPA has also been shown to modulate the activity of immune cells, such as macrophages and T cells, and to enhance the immune response to bacterial infections.

Mechanism of Action

The exact mechanism of action of DPA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a class of lipid mediators that play a crucial role in inflammation and pain. DPA has been shown to selectively inhibit COX-2, which is induced in response to inflammatory stimuli, while sparing COX-1, which is constitutively expressed and plays a role in maintaining the integrity of the gastrointestinal tract.
Biochemical and Physiological Effects:
DPA has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. DPA has also been shown to modulate the activity of the endocannabinoid system, which plays a crucial role in regulating pain, mood, and appetite. DPA has been shown to reduce anxiety-like behaviors in mice and to enhance the immune response to bacterial infections.

Advantages and Limitations for Lab Experiments

DPA has several advantages for lab experiments, including its potent anti-inflammatory and analgesic effects, its ability to modulate the activity of the endocannabinoid system, and its ability to enhance the immune response to bacterial infections. However, DPA also has some limitations, including its potential toxicity and its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on DPA, including its potential applications in cancer therapy, its role in modulating the activity of the endocannabinoid system, and its potential use as an immunomodulatory agent. Further research is needed to elucidate the exact mechanism of action of DPA and to determine its potential toxicity and side effects. Additionally, the development of more efficient synthesis methods and the optimization of DPA formulations for in vivo administration could enhance its potential as a therapeutic agent.
In conclusion, 2-(2,5-dimethylphenoxy)-N-2-naphthylacetamide, or DPA, is a chemical compound with potent anti-inflammatory and analgesic effects that has potential applications in various fields, including cancer research, neuroscience, and immunology. Further research is needed to fully elucidate the mechanism of action of DPA and to determine its potential toxicity and side effects.

Synthesis Methods

The synthesis of DPA involves the reaction of 2,5-dimethylphenol with 2-naphthylacetyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism to yield DPA as a white crystalline solid with a melting point of 138-140°C.

properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-naphthalen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-14-7-8-15(2)19(11-14)23-13-20(22)21-18-10-9-16-5-3-4-6-17(16)12-18/h3-12H,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDAATIGEKLDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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